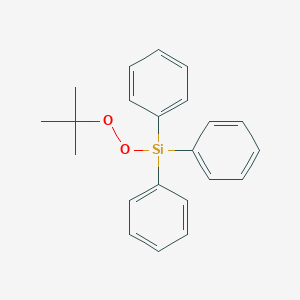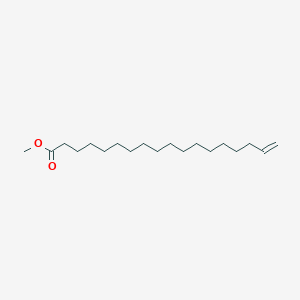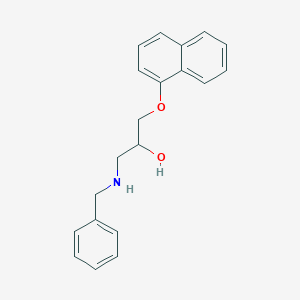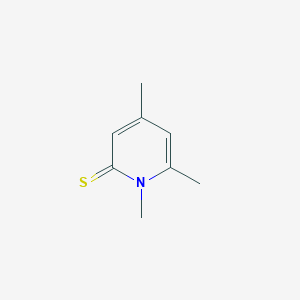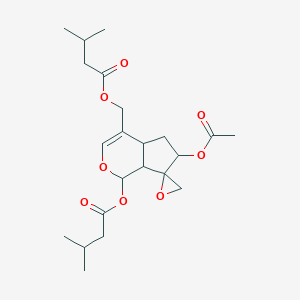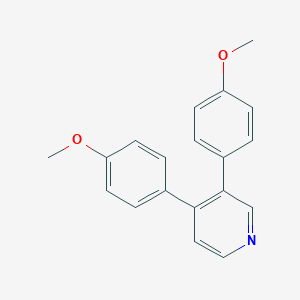
3,4-Bis(4-methoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4-methoxyphenyl)pyridine, also known as BMDP, is a chemical compound that belongs to the pyridine family. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 3,4-Bis(4-methoxyphenyl)pyridine is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and reducing inflammation. It has also been found to have antibacterial properties by inhibiting the growth of bacteria.
Biochemical And Physiological Effects
3,4-Bis(4-methoxyphenyl)pyridine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and to inhibit the growth of cancer cells. 3,4-Bis(4-methoxyphenyl)pyridine has also been shown to have antibacterial properties by inhibiting the growth of bacteria.
Advantages And Limitations For Lab Experiments
3,4-Bis(4-methoxyphenyl)pyridine has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, 3,4-Bis(4-methoxyphenyl)pyridine has some limitations, such as its limited solubility in water and its potential to degrade over time.
Future Directions
There are several future directions for the study of 3,4-Bis(4-methoxyphenyl)pyridine. One potential direction is the development of new drugs and therapies based on its unique properties. Another direction is the investigation of its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Bis(4-methoxyphenyl)pyridine and its potential side effects.
Conclusion:
In conclusion, 3,4-Bis(4-methoxyphenyl)pyridine is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties, and has been used in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of 3,4-Bis(4-methoxyphenyl)pyridine and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 3,4-Bis(4-methoxyphenyl)pyridine involves the reaction between 4-methoxybenzaldehyde and 3,4-dimethylaniline in the presence of a catalyst such as acetic acid. The resulting product is then treated with pyridine to form 3,4-Bis(4-methoxyphenyl)pyridine. This method has been widely used in the production of 3,4-Bis(4-methoxyphenyl)pyridine for scientific research purposes.
Scientific Research Applications
3,4-Bis(4-methoxyphenyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. 3,4-Bis(4-methoxyphenyl)pyridine has also been used in the development of new drugs and therapies for various diseases.
properties
CAS RN |
15638-13-8 |
|---|---|
Product Name |
3,4-Bis(4-methoxyphenyl)pyridine |
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3,4-bis(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-16-7-3-14(4-8-16)18-11-12-20-13-19(18)15-5-9-17(22-2)10-6-15/h3-13H,1-2H3 |
InChI Key |
CALOXAPFTBECJM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=C(C=C3)OC |
synonyms |
3,4-Bis(p-methoxyphenyl)pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



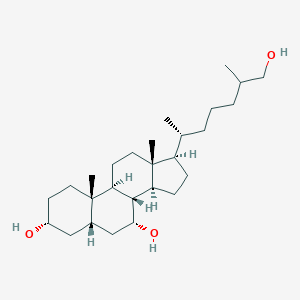
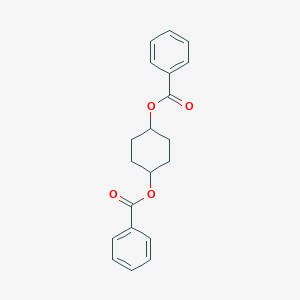
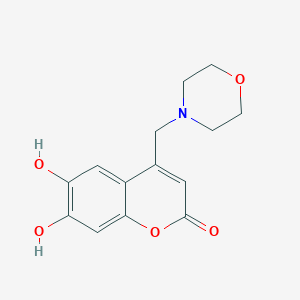
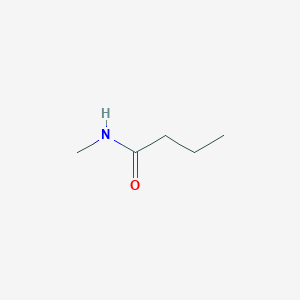


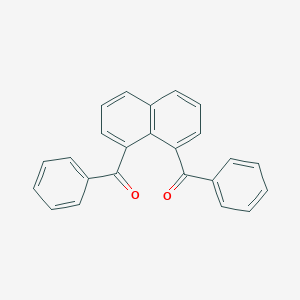
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
